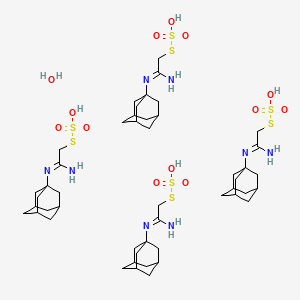
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves several steps. One common method includes the following steps :
Dissolution: Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.
Addition of Triphosgene: Add a toluene solution of triphosgene dropwise at a temperature of 0 to 10°C.
Methanol Addition: After the reaction is complete, add a small amount of methanol dropwise.
Gas Removal: Remove acidic gas under reduced pressure.
Centrifugation and Drying: Centrifuge and dry the reaction liquid to obtain the final product.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated systems for precise control of reaction conditions and continuous flow reactors can enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to form methylsulphinyl derivatives.
CuCl2·2H2O: Used in the formation of copper complexes.
Major Products Formed
Methylsulphinyl Derivatives: Formed by reacting with thiols.
Copper Complexes: Formed by reacting with copper salts.
科学的研究の応用
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of materials with specific properties, such as flexible perovskite solar cells.
作用機序
The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring
特性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H |
InChIキー |
VPQWJSUNSYLMGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N(C1OC)C)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)








![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)

![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
